

Technical Guide: UV-Vis Absorption Maxima of 2-Substituted Pyridine Amines

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Compound of Interest

Compound Name: 2-(Pyridin-2-yl)pentan-1-amine

CAS No.: 1260898-67-6

Cat. No.: B1465853

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Executive Summary & Mechanistic Insight

2-Substituted pyridine amines (e.g., 2-aminopyridine, 2-AMP) represent a distinct class of fluorophores and chromophores compared to their 3- and 4- isomers. Their optical behavior is governed by two critical phenomena: Amidine-like resonance and Amino-Imino Tautomerism.

Unlike benzene analogs (anilines), the ring nitrogen in pyridine acts as an electron sink. When an amino group is at the 2-position, it allows for a specific resonance contribution that facilitates an amidine electronic structure. This results in distinct

and

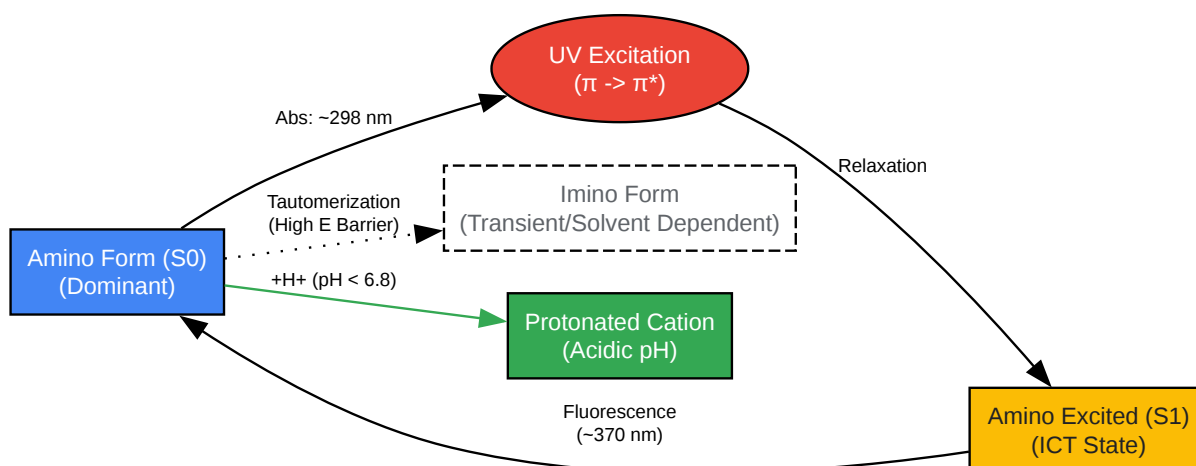
transitions that are highly sensitive to:

- Protonation: The pyridine nitrogen is the primary basic site (). Protonation causes a significant hypsochromic (blue) shift in the low-energy band due to the stabilization of the non-bonding () electrons.

- Substituent Effects: Electrophilic substitution at the 3- or 5-positions modulates the HOMO-LUMO gap, often inducing bathochromic (red) shifts.
- Solvatochromism: The dipole moment change upon excitation makes these compounds sensitive to solvent polarity, stabilizing the excited intramolecular charge transfer (ICT) state.

Structural Logic Diagram: Electronic States & Tautomerism

The following diagram illustrates the equilibrium and electronic transitions governing the optical output.



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Caption: Electronic pathway of 2-aminopyridine showing excitation, protonation, and tautomeric possibilities.

Comparative Data Guide

The following tables synthesize experimental data to provide a baseline for compound verification.

Table 1: Isomeric Comparison (Positional Effects)

The position of the amine group drastically alters the conjugation length and symmetry.

Solvent: Ethanol (Polar Protic)

Compound	Structure	(nm)	(nm)	(L/mol[1]·cm)	Key Feature
2-Aminopyridine	2-NH -Py	235	298	~3,500	Dual band; Amidine resonance
3-Aminopyridine	3-NH -Py	240	300	~2,800	Behaves like aniline (meta- like)
4-Aminopyridine	4-NH -Py	263	--	~18,000	Single strong band; Quinoid resonance

Insight: 2-AMP exhibits a characteristic "split" spectrum compared to the single intense band of 4-AMP. This is a critical identification marker in HPLC-DAD analysis.

Table 2: Substituent Effects on 2-Aminopyridine

Modifying the 2-AMP scaffold shifts the absorption maximum (

) based on electronic push-pull mechanisms. Base Scaffold: 2-Amino-X-pyridine[2][3]

Substituent (X)	Electronic Effect	Shift Direction	Observed (nm)	Mechanism
None (H)	Reference	--	298	Baseline
3-Methyl	Weak Donor (+I)	Slight Red	302	Hyperconjugation
5-Chloro	Weak Acceptor (-I)	Red	308	Inductive effect lowers LUMO
3-Nitro	Strong Acceptor (-M)	Strong Red	360-390	Strong ICT (Intramolecular Charge Transfer)
N-Oxide	O-Donor to Ring	Red	315	Expanded conjugation

Table 3: Solvatochromism (Solvent Polarity Check)

Use this table to validate solvent purity or select the optimal mobile phase for detection.

Analyte: 2-Aminopyridine[2][4][5][6][7][8]

Solvent	Polarity Index	(nm)	Spectral Note
Cyclohexane	0.2	290	Vibrational fine structure visible
Ethanol	5.2	298	Broad band; H-bonding stabilizes ground state
Water (pH 7)	9.0	299	Similar to EtOH; potential protonation broadening
0.1 N H SO	N/A (Acidic)	232	Hypsochromic Shift (Loss of)

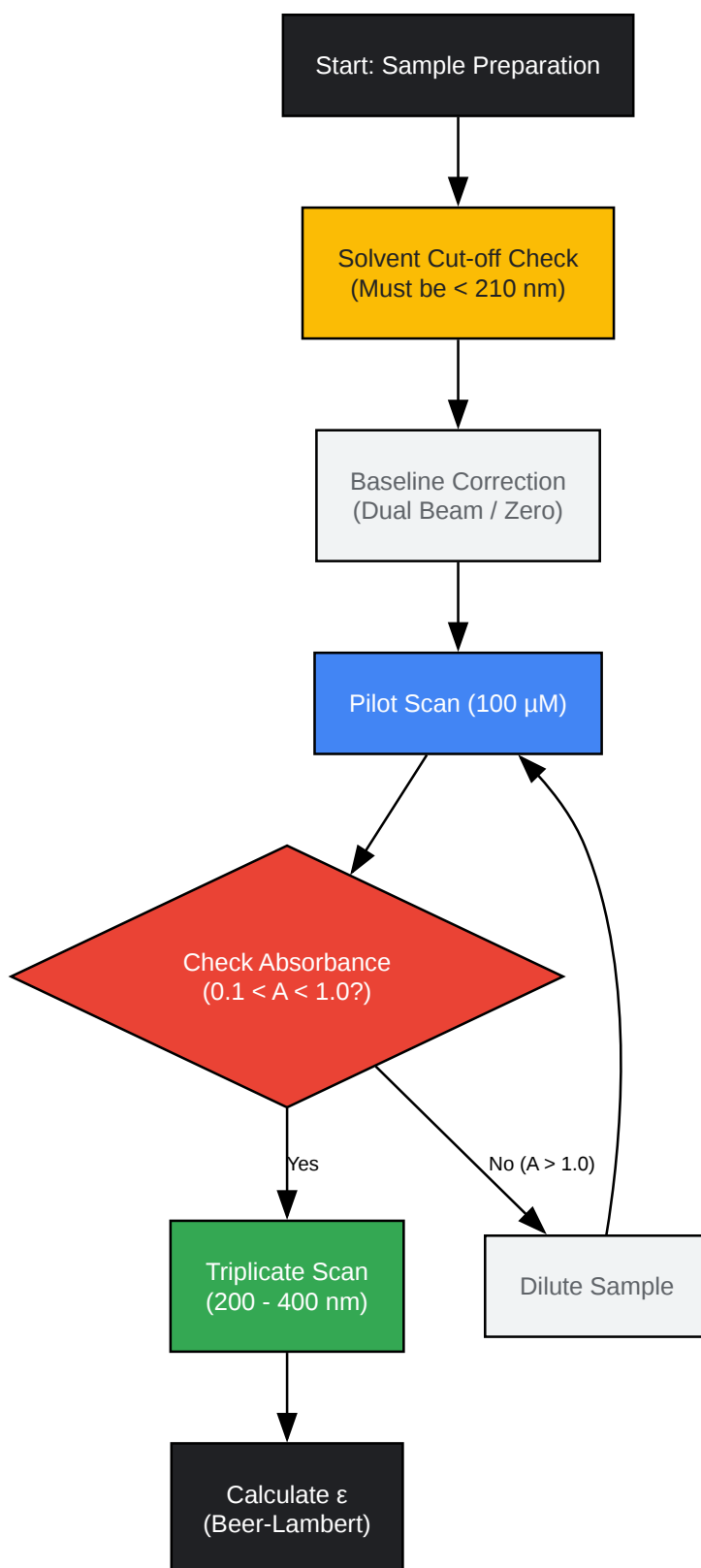
Self-Validating Experimental Protocol

Objective: Determine the precise

and molar absorptivity (

) of a novel 2-substituted pyridine amine with built-in quality control.

Workflow Logic Diagram



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Caption: Step-by-step decision tree for acquiring valid UV-Vis data.

Detailed Methodology

Reagents: Spectroscopic grade Ethanol or Acetonitrile. Equipment: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or equivalent).

- Solvent Validation (The "Cut-off" Rule):
 - Before dissolving the sample, scan the pure solvent against air.
 - Criterion: If Absorbance > 1.0 at 220 nm, the solvent is impure or unsuitable. Use Acetonitrile for deep UV (<230 nm) analysis.[9]
- Stock Solution Preparation:
 - Weigh ~2.0 mg of the 2-substituted pyridine amine.
 - Dissolve in 10 mL solvent to create a ~1-2 mM stock.
 - Sonicate for 5 minutes to ensure complete dissolution (aggregates cause scattering/baseline lift).
- Linearity Check (The "Self-Validation" Step):
 - Prepare three dilutions: 10 μ M, 50 μ M, and 100 μ M.
 - Scan all three.
 - Validation: Overlay the spectra. The shape must be identical. Calculate for each.[10] If varies by >5% between concentrations, aggregation or dimerization is occurring (common in aminopyridines due to H-bonding).
- pH Sensitivity Test:
 - Add 1 drop of 0.1 M HCl to the cuvette.

- Observation: If the peak at ~298 nm collapses and a new peak appears at ~235 nm, the pyridine ring nitrogen is free and unblocked. This confirms the structural integrity of the 2-aminopyridine core.
- Data Reporting:
 - Report

to the nearest integer.
 - Report

(Molar Extinction Coefficient) in

.

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